3-(6-(1-Acetylpiperidin-3-yl)pyrazin-2-yl)propanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(1-Acetylpiperidin-3-yl)pyrazin-2-yl)propanoic acid typically involves the reaction of 1-acetylpiperidine with pyrazine derivatives under controlled conditions. The reaction is carried out in the presence of suitable catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(6-(1-Acetylpiperidin-3-yl)pyrazin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(6-(1-Acetylpiperidin-3-yl)pyrazin-2-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry and for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-(6-(1-Acetylpiperidin-3-yl)pyrazin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3,6-Di(2-hydroxyethyl)-2-pyrazinepropanoic acid: A structurally similar compound with different functional groups.
Indole derivatives: Compounds with similar biological activities and therapeutic potential.
Uniqueness
3-(6-(1-Acetylpiperidin-3-yl)pyrazin-2-yl)propanoic acid is unique due to its specific structural features and the presence of both piperidine and pyrazine moieties. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-[6-(1-acetylpiperidin-3-yl)pyrazin-2-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-10(18)17-6-2-3-11(9-17)13-8-15-7-12(16-13)4-5-14(19)20/h7-8,11H,2-6,9H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNMSGPUPRFGKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C2=NC(=CN=C2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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